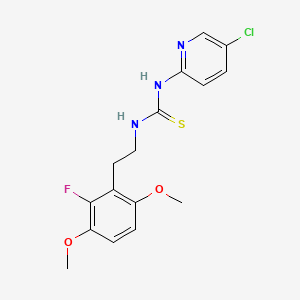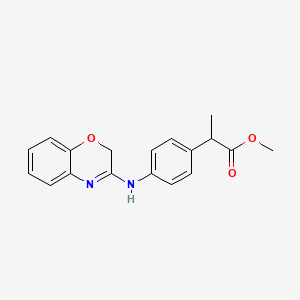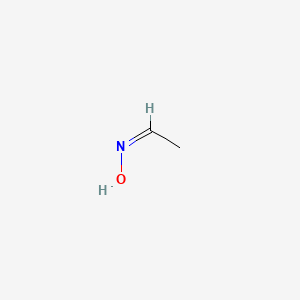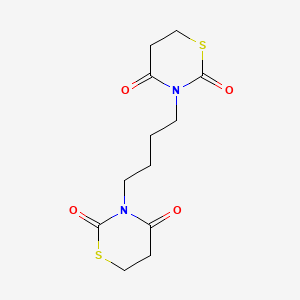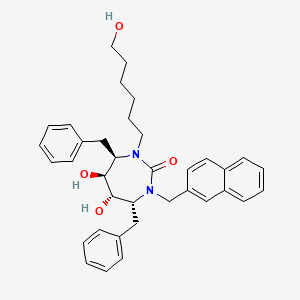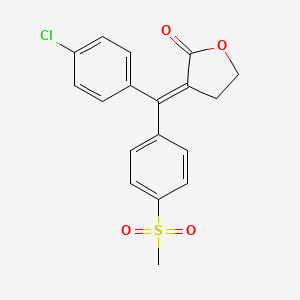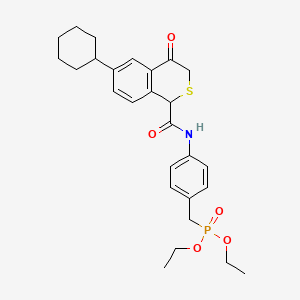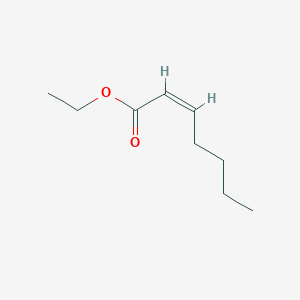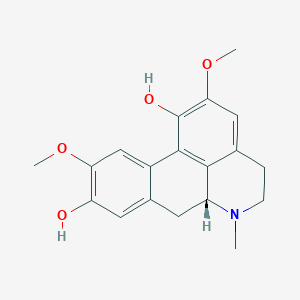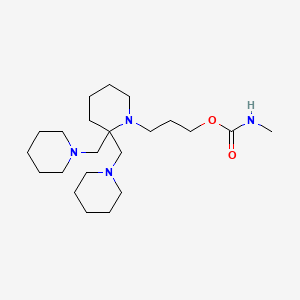
Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate is a complex organic compound with the molecular formula C22H42N4O2 It is known for its unique structure, which includes multiple piperidine rings and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate typically involves the reaction of piperidine derivatives with formaldehyde and methyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch reactors, where the reactants are combined under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Piperidinepropanol, 2,2-bis(piperidinomethyl)-: Lacks the methylcarbamate group.
Piperidinepropanol, 2,2-bis(methylaminomethyl)-: Contains methylamino groups instead of piperidine rings.
Uniqueness
Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate is unique due to its combination of piperidine rings and a methylcarbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
102207-12-5 |
|---|---|
Molecular Formula |
C22H42N4O2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
3-[2,2-bis(piperidin-1-ylmethyl)piperidin-1-yl]propyl N-methylcarbamate |
InChI |
InChI=1S/C22H42N4O2/c1-23-21(27)28-18-10-17-26-16-9-4-11-22(26,19-24-12-5-2-6-13-24)20-25-14-7-3-8-15-25/h2-20H2,1H3,(H,23,27) |
InChI Key |
AEVUBKYISAXCSV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCCCN1CCCCC1(CN2CCCCC2)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




